Selective Substrate Recognition: Bacterial vs. Human Sialidases (Direct Head-to-Head Comparison)
In a direct comparative study using a library of chemoenzymatically synthesized sialyl para-nitrophenyl galactosides, sialosides containing C7-deoxy Neu5Ac were identified as selective substrates for all tested bacterial sialidases (including those from Vibrio cholerae, Clostridium perfringens, and Salmonella typhimurium) but were not cleaved by human cytosolic sialidase NEU2 [1]. This contrasts with the parent Neu5Ac sialosides, which are substrates for both bacterial and human enzymes.
| Evidence Dimension | Substrate cleavage by bacterial vs. human sialidase |
|---|---|
| Target Compound Data | Cleaved by all bacterial sialidases tested; not cleaved by human NEU2 |
| Comparator Or Baseline | Unmodified Neu5Ac sialosides: cleaved by both bacterial and human sialidases |
| Quantified Difference | Qualitative difference (cleaved vs. not cleaved) for human NEU2; all bacterial sialidases cleave both but with altered kinetics (not specified) |
| Conditions | α2-3- and α2-6-linked sialyl para-nitrophenyl galactosides; bacterial sialidases from V. cholerae, C. perfringens, S. typhimurium; recombinant human NEU2 |
Why This Matters
This differential substrate recognition enables the use of N-acetyl-7-deoxyneuraminic acid-derived probes to selectively detect and study bacterial sialidase activity in complex biological samples containing both bacterial and host enzymes, a capability not achievable with unmodified Neu5Ac probes.
- [1] Khedri Z, Li Y, Muthana S, Muthana MM, Hsiao CW, Yu H, Chen X. Chemoenzymatic synthesis of sialosides containing C7-modified sialic acids and their application in sialidase substrate specificity studies. Carbohydr Res. 2014 Mar 6;389:100-11. doi: 10.1016/j.carres.2014.02.021. PMID: 24680514; PMCID: PMC4074090. View Source
